
Lysyllysyllysine
Overview
Description
It is a cationic moiety with the molecular formula C18H38N6O4 and a molecular weight of 402.53 g/mol . This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysyllysyllysine can be synthesized through peptide synthesis techniques, where lysine residues are sequentially added to form the tripeptide. The synthesis involves the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lysyllysyllysine undergoes various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted this compound derivatives .
Scientific Research Applications
Chemical Properties and Structure
Lysyllysyllysine has the molecular formula and is known for its cationic nature, which facilitates interactions with negatively charged biomolecules such as DNA and proteins. Its structure allows for multiple modifications, enhancing its functional capabilities in various applications.
Gene Delivery Systems
LLL has been investigated as a component in gene delivery vectors. Its polycationic nature allows it to condense DNA into nanoparticles, providing protection from enzymatic degradation. Studies have demonstrated that LLL can enhance the transfection efficiency of plasmid DNA into cells, making it a promising candidate for gene therapy applications. For instance:
- Tetra(L-lysine)-grafted poly(organophosphazene) : This compound was synthesized to improve gene delivery efficacy. The incorporation of LLL enhances the stability and cellular uptake of therapeutic genes, as shown in experiments involving various cell lines .
- DNA-protein cross-linking studies : Research has shown that LLL can form cross-links with DNA under oxidative conditions, which may have implications for understanding DNA damage and repair mechanisms .
Cancer Therapy
LLL's role as an immunomodulator is being explored in cancer therapy. It has been found to activate Toll-like receptors (TLRs), particularly TLR2, which plays a crucial role in the immune response against tumors. The activation of TLRs by lipopeptides containing LLL can enhance anti-tumor immunity by promoting cytokine production and activating immune cells:
- PAM 2CSK 4 : A synthetic lipopeptide that includes LLL has shown potent immunostimulatory effects, inducing a wide range of cytokines and chemokines involved in anti-tumor responses . This lipopeptide has been tested against various cancers, including melanoma and leishmaniasis.
Vaccine Development
LLL has been utilized in vaccine formulations due to its ability to enhance immune responses. The incorporation of LLL into vaccine candidates can improve their efficacy by promoting stronger humoral and cellular immunity:
- Lipopeptide Vaccines : Vaccines based on lipopeptides containing LLL have been shown to induce robust immune responses against infectious diseases. These vaccines leverage the ability of LLL to activate TLRs, leading to enhanced antigen presentation and T cell activation .
Summary of Key Findings
Mechanism of Action
Lysyllysyllysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA and cell membranes. This interaction facilitates the formation of gene delivery vectors and DNA nanoparticles. The primary molecular targets include genetic material within cells, where this compound can enhance the delivery and expression of therapeutic genes .
Comparison with Similar Compounds
Similar Compounds
Lysyllysine: A dipeptide composed of two lysine residues.
Polylysine: A polymer of lysine residues.
Lysylhydroxylysine: A modified lysine with a hydroxyl group.
Uniqueness
Lysyllysyllysine is unique due to its tripeptide structure, which provides a balance between the simplicity of dipeptides and the complexity of polymers. This structure allows for versatile applications in gene delivery and drug delivery systems, making it a valuable compound in scientific research.
Biological Activity
Lysyllysyllysine (LLL) is a tripeptide composed of three lysine residues, which has garnered interest in various biological and pharmaceutical applications due to its unique properties. This article explores the biological activity of LLL, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound has the chemical formula and is often studied in its trifluoroacetate salt form for enhanced solubility and stability in biological assays. The synthesis of LLL typically involves solid-phase peptide synthesis techniques, allowing for efficient production of this compound in research settings.
Biological Mechanisms
LLL exhibits several biological activities primarily through its interaction with cellular pathways:
- TLR2 Agonism : LLL has been identified as a potent agonist of Toll-Like Receptor 2 (TLR2), which plays a crucial role in the immune response. Activation of TLR2 by LLL leads to the induction of various cytokines and chemokines, enhancing immune responses against pathogens such as bacteria and viruses .
- Cationic Liposomes : LLL has been conjugated with oleyl amine to form cationic liposomes, which demonstrate anticancer activity. These liposomes facilitate drug delivery by enhancing cellular uptake through electrostatic interactions with negatively charged cell membranes .
Cytokine Induction
A study highlighted that LLL induces a broad spectrum of cytokines, including interleukins (IL-6, IL-10), interferons (IFN-β, IFN-γ), and tumor necrosis factor (TNF). This cytokine profile suggests that LLL may enhance both innate and adaptive immune responses .
Case Studies
- Cancer Treatment : In preclinical models, LLL-conjugated liposomes have shown promising results in targeting melanoma cells. The mechanism involves the activation of immune cells through TLR2 signaling, leading to increased tumor cell apoptosis .
- Regulatory T Cell Function : Another study investigated the effects of LLL on regulatory T cells (Tregs) in autoimmune models. It was found that LLL could modulate Treg function, potentially reducing their suppressive capacity in certain contexts .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCNDJQPKSPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Poly-L-lysine hydrobromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16726 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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